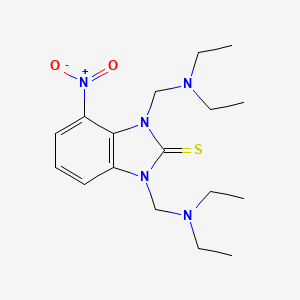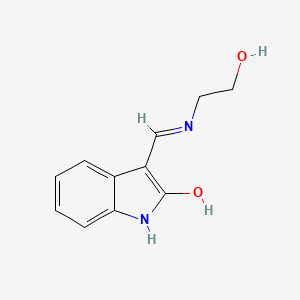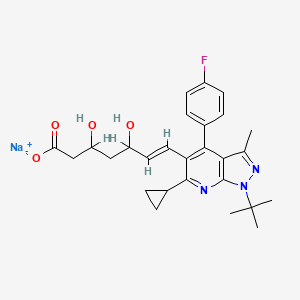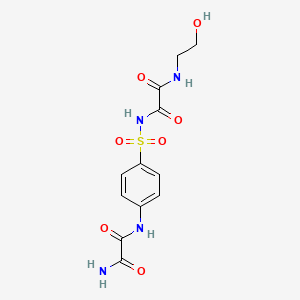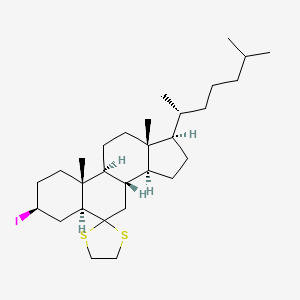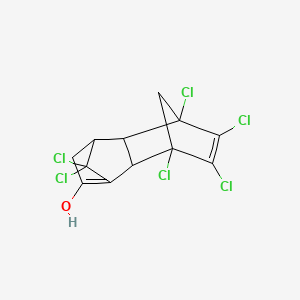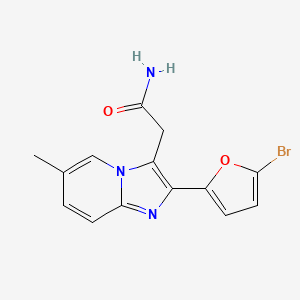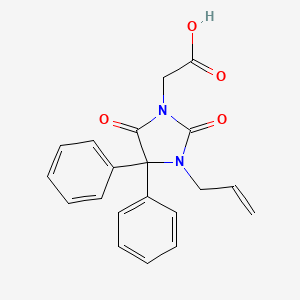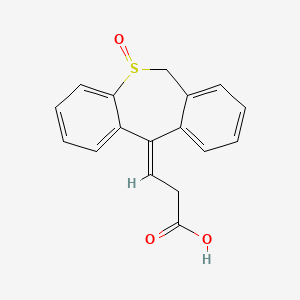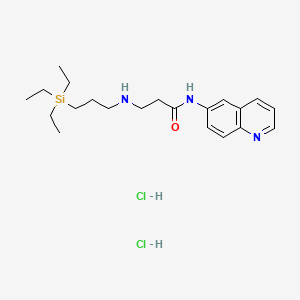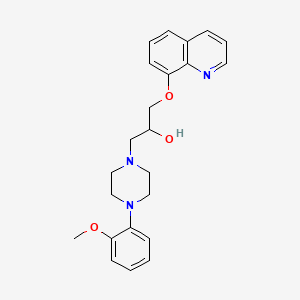
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a quinoline moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Attachment of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a quinoline derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added through an electrophilic aromatic substitution reaction, using a methoxyphenyl halide and a suitable catalyst.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases, and catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline and piperazine derivatives.
Substitution: Various substituted quinoline and piperazine compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in binding studies and as a probe for biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methoxyphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine: This compound shares structural similarities with 4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol, including the methoxyphenyl and quinoline groups.
Other Piperazine Derivatives: Compounds with piperazine rings and various substituents, such as 1-(2-methoxyphenyl)piperazine, exhibit similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
85239-24-3 |
|---|---|
Molekularformel |
C23H27N3O3 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C23H27N3O3/c1-28-21-9-3-2-8-20(21)26-14-12-25(13-15-26)16-19(27)17-29-22-10-4-6-18-7-5-11-24-23(18)22/h2-11,19,27H,12-17H2,1H3 |
InChI-Schlüssel |
WXHMERXJWNMLKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=C3N=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


